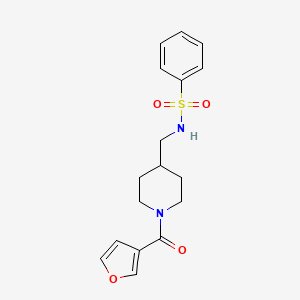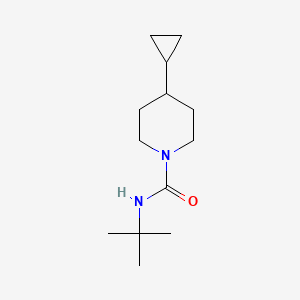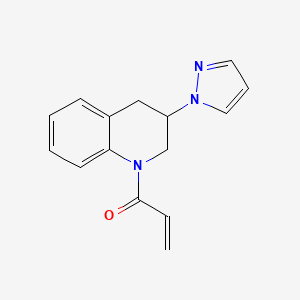
4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide”, often involves the reaction of enaminones with different nucleophiles and electrophiles . For example, enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Molecular Structure Analysis
The molecular structure of “this compound” is unique and allows for potential use in drug discovery and material science. The structure elucidation of the designed compounds is derived from their spectral information .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Research has focused on synthesizing various derivatives and analogs of morpholine-containing compounds, demonstrating diverse chemical reactions and synthetic pathways. For instance, studies have explored reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, showcasing the structural versatility and synthetic adaptability of these compounds (Jagodziński, Wesolowska, & Sośnicki, 2000).
Biological Activities
- The incorporation of morpholine and related heterocyclic moieties into molecular structures has been investigated for potential biological activities. For example, novel 1,2,4-triazole derivatives containing morpholine moieties have been synthesized and evaluated as antimicrobial agents, indicating the potential of these compounds in therapeutic applications (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Interaction with Biological Targets
- Certain morpholine-containing compounds have been studied for their interactions with specific biological targets, such as carbonic anhydrases. These studies provide insights into the molecular mechanisms underlying the biological activities of these compounds and their potential as therapeutic agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Properties and Reactions
- The chemical properties and reactions of morpholine derivatives have also been a focus of research, including their cyclization reactions, interaction with other chemical agents, and the synthesis of complex heterocyclic structures. This research contributes to our understanding of the chemical behavior of these compounds and their potential applications in various fields (Petrov, Popova, Krivchun, & Belyakov, 2020).
Direcciones Futuras
Thiophene-based analogs, such as “4-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide”, have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propiedades
IUPAC Name |
4-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-2-4-15(5-3-14)18(21)19-12-17(16-6-11-23-13-16)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHOKVBGJWNJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

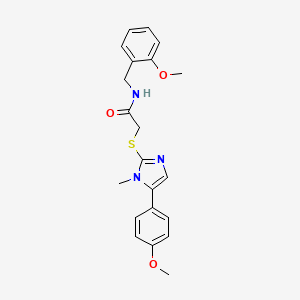
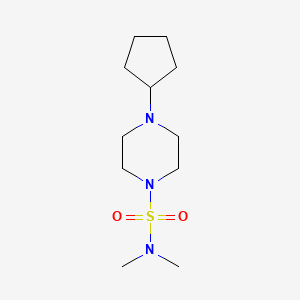
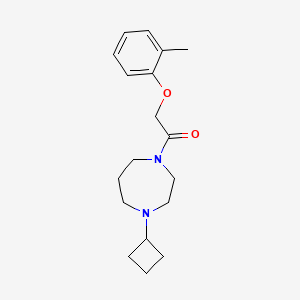
![1,7-dimethyl-3-pentyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2597979.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)
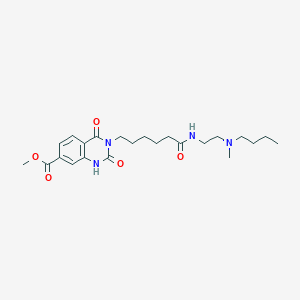

![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2597984.png)
![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2597987.png)
